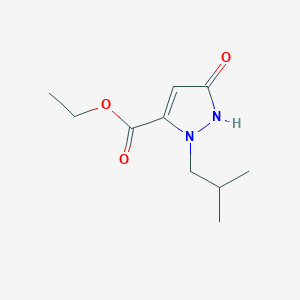
Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of alkyl or aryl-substituted pyrazoles .
Scientific Research Applications
Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrazole ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the hydroxyl group.
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the hydroxyl group and the isobutyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Overview of Pyrazole Compounds
Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These compounds often exhibit properties such as:
- Anticancer Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects : They can inhibit inflammatory pathways and reduce oxidative stress.
- Neuroprotective Properties : Some derivatives are being investigated for their potential to protect neuronal cells.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as p38MAPK and ERK1/2, which play critical roles in cell signaling and proliferation .
- Platelet Aggregation Inhibition : Research indicates that pyrazole derivatives can inhibit platelet aggregation and reactive oxygen species (ROS) production, contributing to their anti-inflammatory effects .
- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, providing neuroprotective benefits .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and related compounds:
Table 1: Biological Activities and IC50 Values
Synthesis and Structural Considerations
The synthesis of this compound typically involves multi-step reactions that include acylation and cyclization processes. The structural features significantly influence its biological activity; for instance, the position of substituents on the pyrazole ring can enhance or diminish its pharmacological profile .
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 2-(2-methylpropyl)-5-oxo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-10(14)8-5-9(13)11-12(8)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,11,13) |
InChI Key |
ZUZKUXZYIKEVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NN1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















